1-O-p-Coumaroyl-3-O-feruloylglycerol
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Overview
Description
1-O-p-Coumaroyl-3-O-feruloylglycerol is a naturally occurring compound with the molecular formula C22H22O8 and a molecular weight of 414.41 g/mol . It is characterized by its white solid appearance and a melting point of 70-73°C . This compound is known for its unique structure, which includes both p-coumaroyl and feruloyl groups attached to a glycerol backbone.
Preparation Methods
The synthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol typically involves esterification reactions. One common method includes the reaction of p-coumaric acid and ferulic acid with glycerol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-O-p-Coumaroyl-3-O-feruloylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds in the p-coumaroyl and feruloyl groups to single bonds.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-p-Coumaroyl-3-O-feruloylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: This compound is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-O-p-Coumaroyl-3-O-feruloylglycerol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. The exact molecular targets are still under investigation, but it is known to affect enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-O-p-Coumaroyl-3-O-feruloylglycerol can be compared with other similar compounds such as:
1-O-Feruloyl-3-O-p-coumaroylglycerol: This compound has a similar structure but with the positions of the p-coumaroyl and feruloyl groups reversed.
3-Hydroxycinnamic acid: A related compound with a simpler structure, lacking the glycerol backbone.
2-(4-Hydroxyphenyl)propane-1,3-diol: Another related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its dual esterification with both p-coumaroyl and feruloyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22O8 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22O8/c1-28-20-12-16(4-9-19(20)25)6-11-22(27)30-14-18(24)13-29-21(26)10-5-15-2-7-17(23)8-3-15/h2-12,18,23-25H,13-14H2,1H3/b10-5+,11-6+ |
InChI Key |
GRWHNBXHXKFRHQ-YOYBCKCWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(COC(=O)/C=C/C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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